molecular formula C21H18FN5O2 B11194252 N-(4-fluorobenzyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

N-(4-fluorobenzyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B11194252
M. Wt: 391.4 g/mol
InChI Key: BFDKGFRWILULRR-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines.

Properties

Molecular Formula

C21H18FN5O2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C21H18FN5O2/c1-14-24-18(16-5-3-2-4-6-16)11-19-25-26(21(29)27(14)19)13-20(28)23-12-15-7-9-17(22)10-8-15/h2-11H,12-13H2,1H3,(H,23,28)

InChI Key

BFDKGFRWILULRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting its activity .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

N-[(4-Fluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide stands out due to its specific inhibition of CDK2 and its potential for targeted cancer therapy .

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